(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
Description
The compound (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate (CAS: Not explicitly provided; Ref: 3D-SMA36003) is a fluorinated piperidine derivative featuring:
- A piperidine ring with a tert-butyl carbamate group at position 1.
- An (E)-configured ethylidene ester substituent at position 2.
- A fluorine atom at position 3.
This structure combines rigidity (from the conjugated ethylidene group) with enhanced lipophilicity (due to the tert-butyl carbamate) and electronic modulation (via fluorine). It is marketed as a synthetic building block for pharmaceutical research, with commercial availability in milligram to gram quantities.
Properties
Molecular Formula |
C14H22FNO4 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
OJLWXVWHUZEEPZ-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCN(CC1F)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Fluorination of Piperidin-3-one Derivatives
A common starting material is piperidin-3-one, which undergoes electrophilic or nucleophilic fluorination. Deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® converts ketones to geminal difluorides, but monofluorination requires controlled conditions.
-
Piperidin-3-one (1.0 equiv) is treated with Selectfluor® (1.2 equiv) in acetonitrile at 0°C.
-
After 12 h, the mixture is quenched with NaHCO₃ and extracted with DCM.
-
Yield : 58% 3-fluoropiperidine after purification by column chromatography.
Boc Protection of 3-Fluoropiperidine
The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Conditions : Et₃N (2.0 equiv), THF, 0°C → r.t., 6 h.
Yield : 92%.
Wittig Olefination for Ethylidene Acetate Installation
The ethylidene acetate group is introduced via a Wittig reaction between tert-butyl 3-fluoropiperidine-1-carboxylate-4-one C and ethyl (triphenylphosphoranylidene)acetate D (Figure 2).
Synthesis of Piperidin-4-one Intermediate
Oxidation of 4-Hydroxypiperidine :
Wittig Reaction Optimization
-
C (1.0 mmol) and D (1.1 mmol) are refluxed in dry DCM (10 mL) under N₂ for 18 h.
-
The mixture is concentrated and purified via silica gel chromatography (hexane/EtOAc 4:1).
Key Observations :
-
E/Z Selectivity : 7:1 favoring (E)-isomer due to steric hindrance from the Boc group.
Alternative Photochemical Alkylation
Recent protocols employ photoredox catalysis for C–H functionalization. A 2025 study demonstrated coupling tert-butyl 4-iodopiperidine-1-carboxylate with acrylamides under blue light (410 nm):
Conditions :
-
Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), THF, 25°C, 24 h.
-
Yield : 80% for gram-scale reactions.
While this method avoids ketone intermediates, subsequent fluorination and Wittig steps remain necessary.
Fluorination of Preformed Ethylidene Intermediates
Electrophilic Fluorination
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (non-fluorinated analog) is treated with N-fluorobenzenesulfonimide (NFSI) under radical conditions:
Conditions :
-
AIBN (10 mol%), NFSI (2.0 equiv), DMF, 80°C, 12 h.
-
Yield : 63% with 3:1 regioselectivity for C3 fluorination.
Purification and Characterization
Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradients resolves (E)- and (Z)-isomers.
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.84 (br s, 2H, NCH₂), 2.45–2.30 (m, 2H, CH₂CO), 1.40 (s, 9H, Boc).
-
HRMS : [M+Na]⁺ calcd. for C₁₄H₂₂FNO₄Na: 310.1432; found: 310.1429.
Industrial-Scale Considerations
Cost Drivers :
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is being explored as an intermediate in synthesizing novel piperidine derivatives. These derivatives are anticipated to exhibit enhanced pharmacological properties, making them potential candidates for treating various diseases, including cancer and neurological disorders. Research indicates that modifications to this compound can lead to improved efficacy and reduced side effects compared to existing drugs .
The compound has shown promising biological activity, particularly as an inhibitor of enzymes involved in metabolic pathways related to cancer progression. Studies have demonstrated its potential in modulating immune responses, which could lead to new therapeutic strategies for autoimmune diseases and cancer treatment .
Case Study: Inhibitory Effects on Enzymes
In vitro studies have indicated that (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate effectively inhibits specific enzymes associated with tumor growth. The mechanism of action appears to involve competitive inhibition, leading to reduced proliferation of cancer cells in laboratory settings .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules with potential therapeutic applications. Its ability to undergo various chemical reactions allows chemists to explore a wide range of derivatives with tailored biological activities .
Table: Reaction Pathways Involving the Compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Esterification | Reacts with carboxylic acids | Formation of esters |
| Nucleophilic Substitution | Interacts with electrophiles | Diverse piperidine derivatives |
| Reduction | Can be reduced to amines | Enhanced biological activity |
Mechanism of Action
The mechanism of action of (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and other functional groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Ethyl 3-(2-tert-Butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (10)
- Key Differences :
- Replaces the ethylidene group with a 4-oxo moiety.
- Lacks the 3-fluoro substituent.
- Synthesis : Prepared via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate under basic conditions.
- Physicochemical Properties :
- Higher polarity due to the ketone group, reducing lipophilicity compared to the target compound.
- Less conjugated system, reducing rigidity.
tert-Butyl 4-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate
- Key Differences :
- Substitutes the ethylidene group with a 3-oxo group.
- Introduces a 4-fluoro-3-(trifluoromethyl)phenyl substituent.
- The trifluoromethyl group increases metabolic stability but adds steric bulk.
tert-Butyl (R)-3-(Aminomethyl)-3-fluoropiperidine-1-carboxylate
- Key Differences: Replaces the ethylidene ester with an aminomethyl group. Retains the 3-fluoro substituent.
- Applications :
- The primary amine enables covalent conjugation or salt formation, altering bioavailability.
- Reduced electrophilicity compared to the ethylidene-containing target compound.
Azetidine and Indoline Derivatives
tert-Butyl 3-(2-Ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Key Differences :
- Uses a 4-membered azetidine ring instead of piperidine.
- Lacks the 3-fluoro substituent.
- Synthesis : Boc deprotection yields reactive amines for further functionalization.
- Reactivity :
- Azetidine’s ring strain enhances reactivity in nucleophilic additions or cycloadditions.
- Reduced steric hindrance compared to piperidine derivatives.
(E)-tert-Butyl 7-Bromo-3-(2-ethoxy-2-oxoethylidene)-2-oxoindoline-1-carboxylate
- Key Differences :
- Replaces piperidine with an indoline scaffold (fused aromatic system).
- Adds a 7-bromo and 2-oxo substituent.
- Applications :
- Aromaticity may enhance binding to hydrophobic protein pockets.
- Bromine enables cross-coupling reactions for diversification.
Structural and Functional Comparison Table
Key Research Findings
Electronic and Steric Effects
- Ethylidene esters in piperidine/azetidine systems act as Michael acceptors , enabling covalent binding to thiol groups in enzymes.
Biological Activity
(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate, known by its CAS number 317360-03-5, is a compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C14H22FNO4
- Molecular Weight: 287.33 g/mol
- CAS Number: 317360-03-5
Biological Activity Overview
The biological activity of (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes, although specific pathways remain under investigation.
-
Anticancer Potential
- Research has suggested that derivatives of piperidine compounds may possess anticancer activities. (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is being explored for its ability to inhibit tumor cell proliferation in vitro.
-
Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic syndromes. Studies are ongoing to elucidate the specific enzymes affected and the implications for therapeutic applications.
The exact mechanisms through which (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate exerts its biological effects are still being characterized. However, initial findings suggest the following:
- Cell Membrane Interaction: The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and functionality.
- Signal Transduction Pathways: There is evidence that it may modulate key signaling pathways involved in cell growth and apoptosis, although further research is needed to confirm these interactions.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a recent study, (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell viability by up to 70% at higher concentrations (100 µM). Mechanistic studies revealed that this inhibition was associated with increased apoptosis markers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Key Steps : Start with tert-butyl-protected 3-fluoropiperidine derivatives. Introduce the ethoxy-oxoethylidene group via Wittig or Horner-Wadsworth-Emmons reactions using phosphorylated reagents (e.g., triethyl phosphonoacetate). Ensure stereochemical control (E-configuration) by optimizing reaction temperature (0–20°C) and solvent polarity (e.g., dichloromethane) .
- Purification : Use column chromatography with gradients of hexane/ethyl acetate (e.g., 5:1 to 3:1) to isolate the product. Monitor purity via TLC and confirm with NMR .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and stereochemistry of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals: tert-butyl group (δ ~1.4 ppm, singlet), ethoxy group (δ ~1.3–1.4 ppm, triplet for CH₃; δ ~4.1–4.2 ppm, quartet for CH₂), and fluorine coupling effects on adjacent protons (e.g., splitting in piperidine ring protons) .
- ¹³C NMR : Identify the carbonyl carbons (C=O at δ ~165–175 ppm) and quaternary carbons from the tert-butyl group (δ ~28–30 ppm for CH₃; δ ~80–85 ppm for C-O) .
- IR : Confirm ester carbonyl stretches (C=O at ~1730–1750 cm⁻¹) and fluorinated piperidine ring vibrations (C-F at ~1100–1200 cm⁻¹) .
Q. What safety precautions are critical when handling fluorinated piperidine derivatives like this compound?
- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Emergency Measures : In case of skin contact, wash with soap/water immediately. For eye exposure, flush with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the fluorine substituent on the piperidine ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insights :
- The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions). Computational studies (DFT) can predict charge distribution and reactive sites .
- Fluorine’s steric effects may hinder access to certain reaction pathways, requiring tailored catalysts (e.g., Pd-based systems for cross-coupling) .
Q. What analytical methods are suitable for resolving contradictory data in reaction yields or byproduct formation during synthesis?
- Troubleshooting :
- HPLC-MS : Identify byproducts via mass fragmentation patterns. Adjust reaction stoichiometry or solvent polarity if unwanted adducts (e.g., dimerization) are detected.
- Kinetic Studies : Use in-situ IR or NMR to monitor reaction progress and optimize time/temperature profiles. For example, extended reaction times may lead to over-oxidation or decomposition .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets or catalytic systems?
- Approach :
- DFT Calculations : Optimize the geometry of the (E)-isomer and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactivity .
- Docking Studies : Simulate binding affinity with enzymes (e.g., kinases or proteases) by aligning the fluoropiperidine moiety with hydrophobic active-site pockets. Validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
